molecular formula C18H22N2O4S B3819952 N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide

N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide

Cat. No. B3819952
M. Wt: 362.4 g/mol
InChI Key: JZSYZTIRRGRNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide, commonly known as NBBS, is a sulfonamide compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a white solid that is soluble in organic solvents and has a molecular weight of 357.43 g/mol. In

Mechanism of Action

The mechanism of action of NBBS is based on its ability to covalently bind to proteins through a nitrobenzyl moiety. This covalent binding allows NBBS to be used as a photoaffinity probe, as it can be activated by UV light to cross-link proteins and ligands. In addition, NBBS has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, through its binding to the active site of the enzyme.
Biochemical and Physiological Effects:
NBBS has been shown to have minimal toxicity and does not have any known side effects. However, its biochemical and physiological effects are dependent on the specific proteins and enzymes it interacts with. For example, NBBS has been shown to inhibit the activity of carbonic anhydrase, which plays a role in regulating pH balance in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBBS in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the interactions between these molecules in a controlled environment. However, one limitation of NBBS is that it requires UV light to be activated, which can limit its use in certain experiments. In addition, NBBS can be difficult and expensive to synthesize, which can limit its availability.

Future Directions

There are several future directions for the use of NBBS in scientific research. One area of interest is the development of new drugs that target cancer cells. NBBS has been shown to inhibit the activity of carbonic anhydrase, which is overexpressed in many types of cancer cells. In addition, NBBS can be used to study protein-protein interactions in a variety of biological systems, which could lead to new insights into the mechanisms of disease. Finally, the synthesis of new derivatives of NBBS could lead to compounds with improved properties for use in scientific research.

Scientific Research Applications

NBBS has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions and for the development of new drugs. One of the main uses of NBBS is as a photoaffinity probe, which allows researchers to study the binding interactions between proteins and ligands. NBBS has also been used in the development of new drugs, particularly those targeting cancer cells.

properties

IUPAC Name

N-tert-butyl-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14-5-11-17(12-6-14)25(23,24)19(18(2,3)4)13-15-7-9-16(10-8-15)20(21)22/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSYZTIRRGRNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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